2-[(3-cyanopyridin-2-yl)amino]acetic acid
Description
Properties
CAS No. |
1016690-44-0 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3-cyanopyridin-2-yl)amino]acetic acid can be achieved through several methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-[(3-cyanopyridin-2-yl)amino]acetic acid undergoes various chemical reactions, including substitution and condensation reactions. The compound can react with nucleophilic reagents such as aromatic amines in boiling acetic acid to form N-arylimino-pyrano[2,3-c]pyridine derivatives . Additionally, it can participate in reactions with o-aminophenyl (diphenyl)carbinol in nitromethane in the presence of perchloric acid, followed by neutralization of the resulting salts .
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)amino]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has potential anticonvulsant effects due to its inhibitory neurotransmitter properties . The compound is also studied for its antiproliferative activity against certain cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)amino]acetic acid involves its interaction with molecular targets and pathways related to its inhibitory neurotransmitter properties. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . It has been shown to possess antitumor activity by inhibiting topoisomerase I and II, which are enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-[(5-Cyanopyridin-2-yl)amino]acetic Acid
Key Differences :
- Structure: The cyano group is at position 5 instead of 3 (Figure 2).
- Molecular Formula : Identical (C₈H₇N₃O₂ ) but with distinct electronic properties due to the altered substitution pattern.
Table 1: Positional Isomer Comparison
Substituent Variants: 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic Acid
Key Differences :
- Structure: Incorporates a sulfanyl (-S-) linker instead of an amino (-NH-) group, with additional methyl groups at positions 4 and 6 (Figure 3).
- Molecular Formula : C₁₀H₁₀N₂O₂S (MW: 222.26 g/mol).
- Methyl groups introduce steric bulk, which may hinder rotational freedom or binding to flat active sites.
- Applications : Sulfur-containing analogs are often explored for improved metabolic stability in drug design.
Halogenated Derivatives: 2-(3,6-Dichloropyridin-2-yl)acetic Acid
Key Differences :
Heterocyclic Analogs: 2-(3-Bromo-4-methoxyphenyl)acetic Acid
Key Differences :
- Structure : Substitutes the pyridine ring with a benzene ring, featuring bromo (-Br) and methoxy (-OCH₃) groups (Figure 5).
- Molecular Formula : C₉H₉BrO₃ (MW: 245.08 g/mol).
- Implications :
Functional Group Modifications: 2-((3-Cyanopyridin-2-yl)oxy)-N-phenylacetamide
Key Differences :
- Structure: Replaces the amino acetic acid group with an oxy-acetamide linkage and adds a phenyl substituent (Figure 6).
- Molecular Formula : C₁₄H₁₁N₃O₂ (MW: 253.26 g/mol).
- Applications: The acetamide group enhances hydrophobicity, making this compound suitable for fluorescence-based pH sensors, as noted in synthesis studies.
Research Findings and Implications
- Synthetic Accessibility: Many analogs (e.g., halogenated or sulfanyl derivatives) are synthesized via nucleophilic substitution or coupling reactions, similar to the target compound’s preparation using glycolic acid and cyanopyridine precursors.
- Structure-Activity Relationships (SAR): Positional Isomerism: The 3-cyano substitution may favor stronger hydrogen bonding compared to 5-cyano due to proximity to the amino group.
- Crystallography : Strong O–H⋯O hydrogen bonds are observed in crystal structures of phenylacetic acid derivatives, suggesting similar packing behavior in the target compound.
Q & A
Q. What are the common synthetic routes for 2-[(3-cyanopyridin-2-yl)amino]acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a 3-cyanopyridine derivative with a glycine analog. For example, nucleophilic substitution between 3-cyano-2-aminopyridine and bromoacetic acid under reflux in a polar solvent (e.g., DMF) at 60–80°C. Catalysts like palladium or copper can enhance cross-coupling efficiency. Optimization includes pH control (neutral to slightly basic) to prevent side reactions and monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the pyridine ring substitution pattern and acetic acid moiety.
- IR Spectroscopy : Identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C8H7N3O2, MW 177.16).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility properties and storage recommendations for this compound?
Methodological Answer: The compound is soluble in polar aprotic solvents (DMSO, DMF) but has limited aqueous solubility. For biological assays, dissolve in DMSO and dilute with buffered solutions (pH 7.4). Store at room temperature in airtight, light-protected containers with desiccants to prevent hydrolysis of the cyano group .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in drug design?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., cyano group for nucleophilic attacks).
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) Simulations : Assess stability in solvated systems or protein-binding pockets.
Integrate computational data with experimental assays (e.g., enzymatic inhibition) for validation .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Dose-Response Studies : Establish EC50/IC50 values across multiple concentrations to confirm activity thresholds.
- Orthogonal Assays : Compare results from SPR (binding affinity) with functional assays (e.g., cell viability).
- Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, pH, solvent effects) causing discrepancies. Use statistical tools (e.g., ANOVA) to isolate confounding factors .
Q. What strategies enhance the compound’s bioactivity through structural modification?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the pyridine 4-position to enhance electrophilicity and target binding .
- Prodrug Design : Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to improve membrane permeability.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (e.g., propanoic or butanoic acid derivatives) and test in biological assays .
Q. How to design a multi-step synthesis incorporating green chemistry principles?
Methodological Answer:
- Catalytic Methods : Use Pd nanoparticles or immobilized enzymes to reduce heavy metal waste.
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
- Microwave-Assisted Synthesis : Reduce reaction time and energy consumption for steps like cyclization or coupling.
Monitor intermediates via LC-MS and purify using silica-free chromatography (e.g., flash chromatography with biodegradable matrices) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
